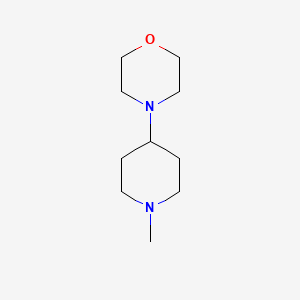

4-(1-methylpiperidin-4-yl)morpholine

Description

Properties

IUPAC Name |

4-(1-methylpiperidin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-11-4-2-10(3-5-11)12-6-8-13-9-7-12/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAGMIKIHFHLJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methylpiperidin-4-yl)morpholine typically involves the reaction of 1-methylpiperidin-4-one with morpholine. One common method includes the use of a platinum catalyst to achieve high reaction selectivity and yield . Another method involves the reaction of 1-benzyl-4-piperidone with morpholine, followed by debenzylation to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpiperidin-4-yl)morpholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted morpholine derivatives .

Scientific Research Applications

4-(1-Methylpiperidin-4-yl)morpholine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a building block for the synthesis of various pharmaceuticals and biologically active compounds. Additionally, it is used in the development of new drugs and in the study of chemical reactions and mechanisms .

Mechanism of Action

The mechanism of action of 4-(1-methylpiperidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural analogs of 4-(1-methylpiperidin-4-yl)morpholine, emphasizing differences in molecular architecture, physicochemical properties, and biological applications.

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Molecular Formula : C₁₀H₁₂Br₂N₄OS

- Molecular Weight : 428.10 g/mol

- Key Features : A thiazole core substituted with a dibromoimidazole group and a morpholine ring.

- Applications : Targets androgen receptor (AR) splice variants (e.g., AR-V7) in prostate cancer research. Structural corrections (from 4,5-dibromo to 2,4-dibromo substitution) resolved discrepancies in NMR spectra, underscoring the importance of halogen positioning for receptor binding .

4-(1-(2-(2-Fluoropyridin-4-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 80)

- Molecular Formula : C₂₀H₂₁FN₆O

- Molecular Weight : 380.42 g/mol

- Key Features : A pyrimidine ring decorated with 2-fluoropyridinyl and pyridinyl groups, linked to morpholine and piperidine.

- Applications : Exhibits potent antimalarial activity (IC₅₀ < 50 nM) by targeting Plasmodium kinases or transporters. Fluorine enhances metabolic stability and membrane permeability .

- Contrast : The pyrimidine core and fluorine substituent increase molecular complexity and target selectivity compared to the simpler bicyclic structure of this compound.

4-(5-Chloro-8-(4-Methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (3c)

- Molecular Formula : C₂₂H₂₀ClN₅O₂

- Molecular Weight : 421.88 g/mol

- Key Features : A pyrido[4,3-d]pyrimidine scaffold with chloro and methoxyphenyl substituents.

- Applications : Intermediate for kinase inhibitors; chlorine enhances electrophilicity for nucleophilic substitution reactions.

- Physicochemical Data : Melting point = 205–206°C; distinct ¹H NMR shifts at δ 8.21 (s, 1H, pyrimidine-H) and δ 7.42 (d, J = 9.37 Hz, 1H, aryl-H) .

- Contrast : The fused pyrido-pyrimidine system introduces rigidity and extended π-conjugation, unlike the flexible piperidine-morpholine backbone of the parent compound.

4-(1-Cyclopenten-1-yl)morpholine

- Molecular Formula: C₉H₁₅NO

- Molecular Weight : 153.22 g/mol

- Key Features : A cyclopentenyl group replaces the piperidine ring.

- Physicochemical Data : Boiling point = 105–106°C at 12 mmHg; colorless liquid .

4-(1-Methylpiperidin-4-yl)aniline

- Molecular Formula : C₁₂H₁₈N₂

- Molecular Weight : 190.29 g/mol

- Key Features : An aniline group replaces the morpholine oxygen.

- Applications : Intermediate in synthesizing aryl-piperidine pharmacophores for CNS drugs.

- Contrast : The aniline NH₂ group introduces hydrogen-bonding capacity, which may enhance target engagement in receptor-ligand interactions .

Research Findings and Implications

- Structural Impact on Bioactivity : The addition of halogens (e.g., Br in VPC-14449) or electronegative groups (e.g., F in Compound 80) enhances target binding via halogen bonds or dipole interactions, whereas morpholine improves solubility .

- Thermal Stability : Pyrido-pyrimidine derivatives (e.g., 3c) exhibit higher melting points (>200°C) due to rigid aromatic systems, suggesting suitability for solid-dose formulations .

- Synthetic Versatility : this compound’s secondary amine enables facile functionalization, contrasting with the more inert cyclopentenyl group in 4-(1-cyclopenten-1-yl)morpholine .

Q & A

Q. Methodological Answer :

- Antitumor Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Compare selectivity using non-cancerous lines (e.g., HEK-293) .

- Antimicrobial Screening : Conduct broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting MIC (minimum inhibitory concentration) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) quantify IC₅₀ using recombinant enzymes .

Advanced: How do synthetic routes for morpholine-piperidine hybrids compare in scalability and yield?

Methodological Answer :

Comparative analysis of methods:

- Nucleophilic Substitution : High yield (~75%) but requires anhydrous conditions .

- Reductive Amination : Lower temperature (40–60°C) but needs expensive catalysts (e.g., Pd/C) .

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) with comparable yields .

Scalability : Batch reactors are preferred for nucleophilic substitution, while flow chemistry improves safety for exothermic steps .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use software (AutoDock Vina) to predict binding to enzymes (e.g., PI3K or HDACs) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .

- Kinetic Assays : Measure enzyme inhibition kinetics (e.g., kcat/KM changes) using fluorogenic substrates .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Q. Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., 48-hr incubation) .

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain variability in IC₅₀ .

- Structural Analog Comparison : Compare with derivatives (e.g., 4-(4-bromo-3-fluorobenzyl)morpholine) to identify SAR trends .

Advanced: What analytical challenges arise in characterizing this compound under non-ambient conditions?

Q. Methodological Answer :

- High-Pressure Raman : Resolve peak splitting (e.g., C-H stretching modes at ~2.5 GPa) to study phase transitions .

- Low-Temperature XRD : Crystallize the compound at 100 K to resolve conformational flexibility .

- Solubility Limitations : Use co-solvents (DMSO/water mixtures) for NMR in aqueous environments .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.